N-methyl-2-(2-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(2-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide is a chemical compound with the molecular formula C11H13N5OS and a molecular weight of 263.32 g/mol . This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions . The presence of both a tetrazole and a sulfanyl group in its structure makes it an interesting subject for research in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of N-methyl-2-(2-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide typically involves the reaction of N-methyl-2-chloroacetamide with 2-methyltetrazole-5-thiol under basic conditions . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography or recrystallization techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-methyl-2-(2-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted tetrazoles and thiol derivatives .
Scientific Research Applications
N-methyl-2-(2-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-methyl-2-(2-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and bind to enzyme active sites, inhibiting their activity . Additionally, the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function . These interactions can disrupt cellular processes and contribute to the compound’s biological activity .
Comparison with Similar Compounds
N-methyl-2-(2-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide can be compared with other tetrazole-containing compounds, such as:
N-(2-methyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide: This compound also features a tetrazole ring and a thiophene group, making it structurally similar.
2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile: This compound contains a dinitroacetonitrile group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a tetrazole ring and a sulfanyl group, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
N-methyl-2-(2-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-15(9-6-4-3-5-7-9)10(17)8-18-11-12-14-16(2)13-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOURXBLRXBDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)SCC(=O)N(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816660 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.